Potency in Inhibiting the CD47/SIRPα Axis in a Biochemical Assay
This compound functions as a direct inhibitor of the CD47/SIRPα interaction, a key immune checkpoint. Its potency has been quantified in a biochemical ALPHAScreen assay, establishing a baseline for its inhibitory activity against this target [1].
| Evidence Dimension | IC50 (Biochemical Assay) |
|---|---|
| Target Compound Data | 50 µM |
| Comparator Or Baseline | A reference peptide inhibitor (pep-20) exhibits an IC50 of 24.56 µM in a different blocking assay [2]. |
| Quantified Difference | ~2-fold higher IC50 (lower potency) compared to pep-20 in a different assay context. |
| Conditions | ALPHAScreen biochemical assay measuring SIRPα-CD47 antagonism [1]. |
Why This Matters
Establishes a quantitative baseline for the compound's on-target activity, essential for assay design, dose-response studies, and comparison with other CD47/SIRPα inhibitors in the literature.
- [1] Burgess TL, Amason JD, Rubin JS, Duveau DY, Lamy L, Roberts DD, et al. A homogeneous SIRPα-CD47 cell-based, ligand-binding assay: Utility for small molecule drug development in immuno-oncology. PLoS ONE. 2020;15(4):e0226661. View Source
- [2] Huang B, et al. Structural analysis and binding sites of inhibitors targeting the CD47/SIRPα interaction in anticancer therapy. Comput Struct Biotechnol J. 2021;19:5494-5503. View Source
